3-(methoxymethyl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-(Methoxymethyl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile and an aldehyde, the oxazole ring can be formed through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the carboxamide group.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, such as 1,2-oxazole-5-carboxamide and 3-methyl-1,2-oxazole-5-carboxamide. These compounds share the oxazole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications .
Uniqueness
What sets 3-(methoxymethyl)-1,2-oxazole-5-carboxamide apart is the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.
Properties
IUPAC Name |
3-(methoxymethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-10-3-4-2-5(6(7)9)11-8-4/h2H,3H2,1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCZYKRXZMYDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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